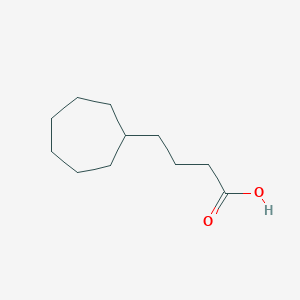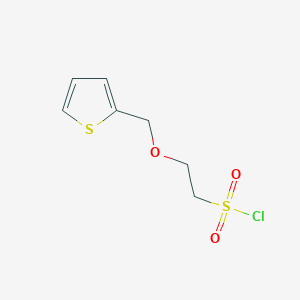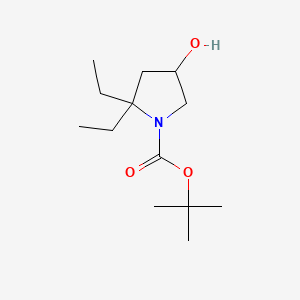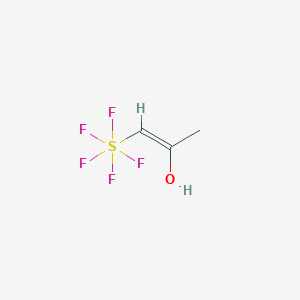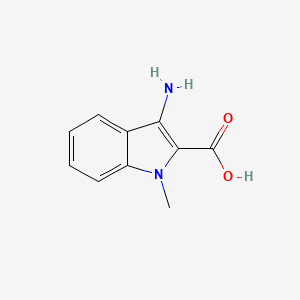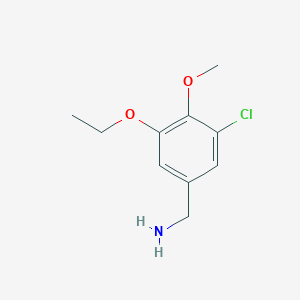
3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid: is a chemical compound with the molecular formula C6H9NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,2-oxazole with a suitable propanoic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce oxazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical processes.
Medicine: In medicine, derivatives of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid are being investigated for their therapeutic potential. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(3-Phenyl-1,2-oxazol-4-yl)propanoic acid
- 3-(3-(4-Bromophenyl)-1,2-oxazol-4-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Comparison: Compared to these similar compounds, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring. This structural difference can influence its reactivity, stability, and biological activity, making it a distinct and valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H9NO3 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-(3-methyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-6(4-11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
LRFLKXTYAOJFAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC=C1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)


